molecular formula C26H27Cl2N3O2S B2698477 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride CAS No. 1328615-09-3

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride

Cat. No. B2698477
M. Wt: 516.48
InChI Key: IBLBPGVMIXXEEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C26H27Cl2N3O2S and its molecular weight is 516.48. The purity is usually 95%.
BenchChem offers high-quality N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Catalysis

Research in organic synthesis has explored the preparation of complex molecules that include similar structural motifs. For example, the development of pincer catalysts for ketone reduction involves the synthesis of derivatives that could be structurally related to the compound . These catalysts are significant for their application in organic synthesis, demonstrating how structural elements similar to those in the compound of interest might be utilized in catalytic processes (Facchetti et al., 2016).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the structural framework similar to the compound of interest has been employed in the design of molecules with potential therapeutic applications. Compounds featuring similar structural components have been synthesized and evaluated for their anti-cancer activity. This includes research into derivatives with potent activity against specific enzymes or proteins relevant to cancer, highlighting the potential for such compounds to be developed into therapeutic agents (Morrison et al., 2016).

Antimicrobial Activity

The synthesis and evaluation of compounds with similar structural features for antimicrobial activity represent another significant area of research. These studies aim to develop new antibacterial agents by exploring the biological activity of novel synthetic derivatives. The antibacterial efficacy of such compounds against a range of microorganisms suggests their potential application in combating bacterial infections (Bhoi et al., 2015).

Photovoltaic and Material Science

In the field of materials science, compounds containing similar structural elements have been investigated for their photovoltaic efficiency and interaction with light. Such studies aim to understand and exploit the optical properties of these compounds for applications in dye-sensitized solar cells (DSSCs) and other light-sensitive technologies. The research focuses on the synthesis, characterization, and application potential of these materials in energy conversion and storage (Mary et al., 2020).

properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O2S.ClH/c1-18-15-21(27)17-23-25(18)28-26(33-23)30(10-9-29-11-13-32-14-12-29)24(31)16-20-7-4-6-19-5-2-3-8-22(19)20;/h2-8,15,17H,9-14,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLBPGVMIXXEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)CC4=CC=CC5=CC=CC=C54)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride

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